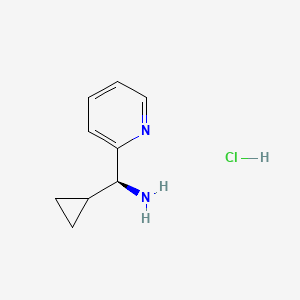
3,5-Dimethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylhexan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has methyl groups attached to the third and fifth carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylhexan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3,5-dimethylhexan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3,5-dimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3,5-Dimethylhexan-2-one.
Reduction: 3,5-Dimethylhexane.
Substitution: 3,5-Dimethylhexyl bromide or chloride.
Scientific Research Applications
3,5-Dimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug formulation.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylhexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.
2,5-Dimethylhexan-2-ol: Similar structure but with methyl groups on the second and fifth carbons.
3,5-Dimethylhexane: Lacks the hydroxyl group, making it less reactive.
Uniqueness
3,5-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which confer distinct chemical and physical properties. This structural arrangement allows it to participate in a variety of chemical reactions and makes it valuable in different applications.
Properties
CAS No. |
66576-27-0 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3,5-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H18O/c1-6(2)5-7(3)8(4)9/h6-9H,5H2,1-4H3 |
InChI Key |
VGGMROOHXNLMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
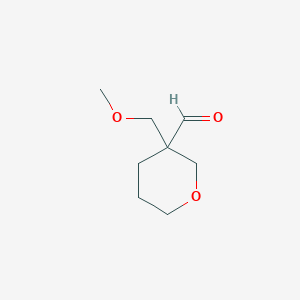

![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
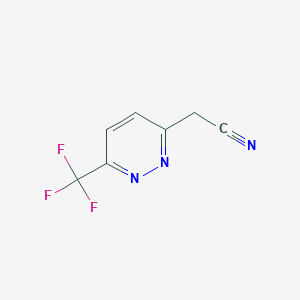
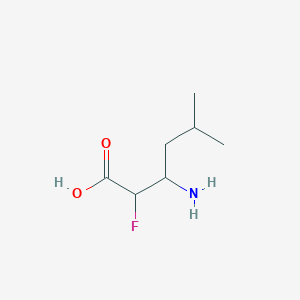
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
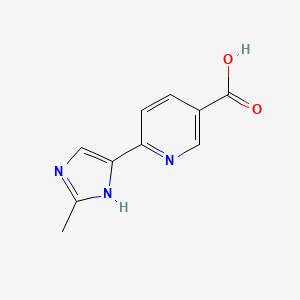

![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)

![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
